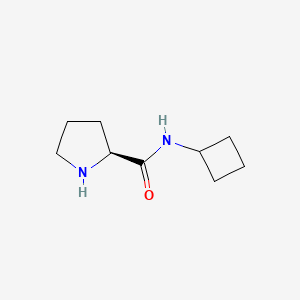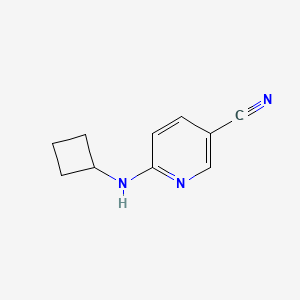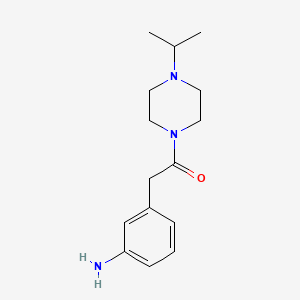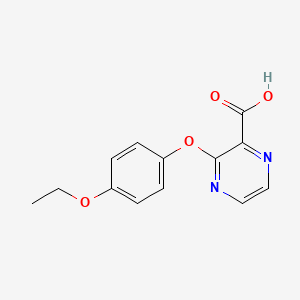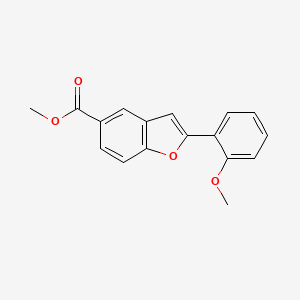
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate
Overview
Description
“Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate” is a compound that belongs to the benzofuran class . Benzofuran compounds are ubiquitous in nature and have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely used in drug invention and development .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate” were not found, benzofuran compounds are generally synthesized using a variety of methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Scientific Research Applications
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate: Scientific Research Applications:
Antimicrobial Agents
Benzofuran compounds have been studied for their antimicrobial properties. Substituents on the benzofuran scaffold, such as halogens or hydroxyl groups, can enhance antimicrobial activity . While specific data on Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate is not detailed, it’s possible that its structure could be modified to explore antimicrobial applications.
Total Synthesis of Natural Products
Benzofurans are key intermediates in the synthesis of natural products. Techniques such as copper-mediated and palladium-catalyzed coupling reactions are used to create complex natural products containing benzofuran rings . Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate could potentially serve as a starting material or intermediate in such syntheses.
Antibacterial Activity
Recent advances in benzofuran derivatives have shown significant antibacterial activity. New derivatives are constantly being designed and synthesized to combat bacterial strains such as S. aureus and MRSA . The compound may have potential for modification and evaluation against various bacterial strains.
Bioactivity and Synthesis
Benzofuran derivatives are synthesized for various bioactivities. For instance, nitrobenzofuran carboxylates have been obtained in good yields and purity, which are then used for further chemical transformations . Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate could be a candidate for similar synthetic routes leading to bioactive molecules.
Future Directions
Benzofuran compounds, including “Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .
Mechanism of Action
Target of Action
Methyl 2-(2-methoxyphenyl)benzofuran-5-carboxylate is a derivative of benzofuran . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some benzofuran derivatives exhibit antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives are known to affect a wide range of biological and pharmacological applications .
Result of Action
Benzofuran derivatives are known to have a wide array of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
methyl 2-(2-methoxyphenyl)-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-6-4-3-5-13(15)16-10-12-9-11(17(18)20-2)7-8-14(12)21-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHGAUZPQJJWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(O2)C=CC(=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



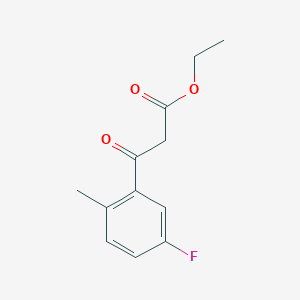
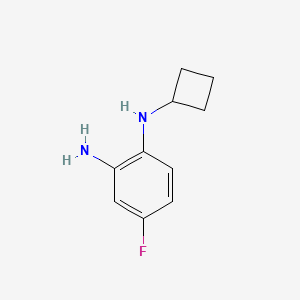
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1399595.png)
![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1399597.png)
![N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399599.png)
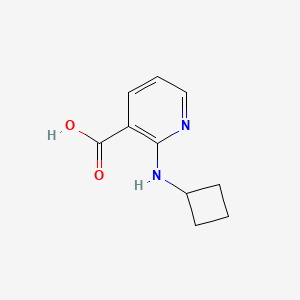
![N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine](/img/structure/B1399601.png)
